

Spectroscopic Data Interpretation for Phenethyl Bromide: A Technical Guide

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Compound of Interest

Compound Name: Phenethyl bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **phenethyl bromide** (2-bromo-1-phenylethane), a key intermediate in the synthesis of various pharmaceuticals and research chemicals. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and quality control in drug development and manufacturing.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and mass spectra of **phenethyl bromide**.

Table 1: ^1H NMR Spectroscopic Data for Phenethyl Bromide

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.20	Multiplet	5H	Aromatic protons (C_6H_5)
3.58	Triplet	2H	$-\text{CH}_2\text{-Br}$
3.18	Triplet	2H	$\text{C}_6\text{H}_5\text{-CH}_2\text{-}$

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for Phenethyl Bromide

Chemical Shift (δ) ppm	Assignment
139.1	C1 (Quaternary aromatic carbon)
128.8	C3/C5 (Aromatic CH)
128.6	C2/C6 (Aromatic CH)
126.9	C4 (Aromatic CH)
39.8	C7 (C ₆ H ₅ -CH ₂)
33.5	C8 (-CH ₂ -Br)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Key IR Absorption Bands for Phenethyl Bromide

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3087, 3064, 3029	Medium	Aromatic C-H stretch
2953, 2874	Medium	Aliphatic C-H stretch
1604, 1496, 1454	Medium to Strong	Aromatic C=C skeletal vibrations
1445	Medium	CH ₂ scissoring
748, 698	Strong	C-H out-of-plane bending (monosubstituted benzene)
605	Medium	C-Br stretch

Sample preparation: Neat liquid film

Table 4: Mass Spectrometry Data for Phenethyl Bromide (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment Ion
184/186	~20	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes)
105	63	[C ₈ H ₉] ⁺ (Loss of Br)
91	100	[C ₇ H ₇] ⁺ (Tropylium ion, base peak)
77	~14	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR Spectra Acquisition:
 - Sample Preparation: A solution of **phenethyl bromide** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
 - Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
 - ¹H NMR Parameters: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - ¹³C NMR Parameters: A proton-decoupled pulse sequence is employed for the ¹³C spectrum to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a

larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

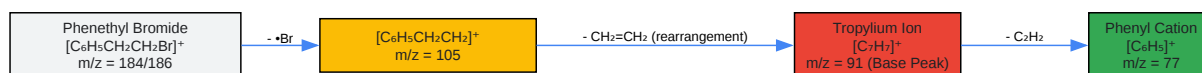
- FT-IR Spectrum Acquisition:
 - Sample Preparation: As **phenethyl bromide** is a liquid at room temperature, the spectrum is typically acquired using a neat liquid film. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, which are then pressed together to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
 - Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
 - Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). A typical spectral range is 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Electron Ionization (EI) Mass Spectrum Acquisition:
 - Sample Introduction: A small amount of **phenethyl bromide** is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.
 - Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
 - Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

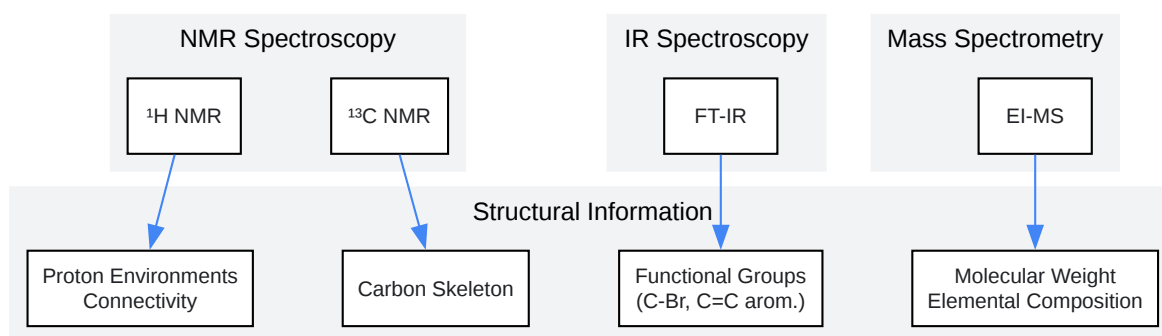
Visualization of Spectroscopic Interpretations

The following diagrams illustrate key relationships and processes in the spectroscopic analysis of **phenethyl bromide**.



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Caption: Mass Spectrometry Fragmentation Pathway of **Phenethyl Bromide**.



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- To cite this document: BenchChem. [Spectroscopic Data Interpretation for Phenethyl Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041541#spectroscopic-data-interpretation-for-phenethyl-bromide-nmr-ir-ms\]](https://www.benchchem.com/product/b041541#spectroscopic-data-interpretation-for-phenethyl-bromide-nmr-ir-ms)

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